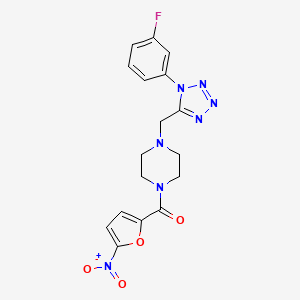

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN7O4/c18-12-2-1-3-13(10-12)24-15(19-20-21-24)11-22-6-8-23(9-7-22)17(26)14-4-5-16(29-14)25(27)28/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUGNYOTVEADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Core : This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

- Introduction of the Tetrazole Group : The alkylation of piperazine with a tetrazole derivative is performed to incorporate the tetrazole moiety.

- Attachment of the Nitrofuranyl Group : The final step involves the coupling of a nitrofuran derivative, enhancing the compound's biological profile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating binding to active sites on proteins involved in critical biological pathways. The presence of both the fluorophenyl and nitrofuran groups contributes to hydrophobic interactions and enhances binding affinity.

Biological Activity Overview

Research has demonstrated that tetrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal effects.

- Anticancer Activity : Some tetrazoles have been reported to induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : Molecular docking studies suggest potential anti-inflammatory properties due to modulation of inflammatory mediators.

Table 1: Biological Activities of Related Tetrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antibacterial | |

| Compound B | Anticancer | |

| Compound C | Anti-inflammatory |

Table 2: Mechanistic Insights from Molecular Docking Studies

| Study | Target Protein | Binding Affinity (kcal/mol) | Result |

|---|---|---|---|

| Study 1 | Enzyme X | -8.5 | Inhibition |

| Study 2 | Receptor Y | -7.2 | Activation |

Case Studies

- Antimicrobial Activity : A recent study evaluated a series of tetrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Potential : In vitro assays demonstrated that the compound induced cell cycle arrest in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further studies are needed to elucidate the precise mechanisms involved in its anticancer activity.

- Anti-inflammatory Effects : Molecular docking simulations revealed that this compound could inhibit key inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory drug.

Q & A

Q. How can reaction conditions be optimized for synthesizing the compound?

- Methodological Answer : Synthesis optimization requires systematic evaluation of parameters such as temperature, solvent polarity, and catalyst selection. For example, controlled temperatures (e.g., 60–80°C for nucleophilic substitutions) and polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency. Catalysts like Pd/C for hydrogenation or K₂CO₃ for deprotonation steps can improve yields. Use Design of Experiments (DoE) to assess interactions between variables. Monitor progress via HPLC for purity checks and TLC for intermediate tracking .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments (e.g., distinguishing tetrazole C-H vs. piperazine N-CH₂).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., nitrofuran C=O at ~1700 cm⁻¹).

- X-ray Crystallography : Resolves 3D conformation, especially for stereochemical assignments .

Q. How can reaction mechanisms for key transformations be elucidated?

- Methodological Answer : Mechanistic studies involve:

- Kinetic Analysis : Track rate laws under varying reagent concentrations.

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to trace pathways (e.g., tetrazole ring formation).

- Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, tetrazole protons may show splitting due to slow exchange in DMSO-d₆. Solutions:

- Cross-Validation : Compare NMR data in multiple solvents (CDCl₃ vs. DMSO-d₆).

- 2D NMR : Use COSY or HSQC to resolve overlapping signals.

- Purification : Re-crystallize or use preparative HPLC to isolate pure fractions .

Q. What computational strategies predict the compound’s intermolecular interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., with nitroreductase enzymes for nitrofuran activation).

- Docking Studies : Use AutoDock Vina to predict binding affinities for the tetrazole-piperazine scaffold.

- QSAR Modeling : Corrogate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on bioactivity .

Q. How can discrepancies between in vitro and in vivo biological activity be addressed?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Mitigate via:

- Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., nitro group reduction).

- Prodrug Design : Modify the nitrofuran moiety to enhance stability.

- Plasma Protein Binding Assays : Measure free drug concentration using equilibrium dialysis .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR)?

- Methodological Answer : Anchor SAR studies to:

- Hammett Linear Free Energy Relationships : Quantify electronic effects of substituents (e.g., fluorine’s -I effect on tetrazole acidity).

- Molecular Topology : Map steric parameters (e.g., piperazine ring flexibility) to receptor fit.

- Enzyme Inhibition Models : Apply Michaelis-Menten kinetics to assess competitive/non-competitive inhibition .

Q. What experimental designs are optimal for long-term stability studies?

- Methodological Answer : Use factorial designs to evaluate degradation under stressors:

- Temperature/Humidity : Accelerated stability testing at 40°C/75% RH.

- Photolytic Stability : Expose to UV-Vis light (ICH Q1B guidelines).

- pH Variation : Assess hydrolysis in buffers (pH 1–9).

Analyze degradation products via LC-MS and quantify using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.